molecular formula C11H8FN5 B2959252 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1956322-63-6

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No. B2959252
CAS RN: 1956322-63-6
M. Wt: 229.218
InChI Key: OCJJCWTUCKXECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound is a triazolopyrazine derivative that has been synthesized using various methods.

Scientific Research Applications

Antitumor Activity

Compounds containing the [1,2,4]triazolo[1,5-a]pyrazine moiety have been reported to exhibit antitumor properties. They can interfere with various cellular processes in cancer cells, leading to inhibited growth or induced cell death .

Neurological Disorders Treatment

These compounds have shown potential as corticotropin-releasing factor 1 receptor antagonists and calcium channel modulators. This makes them candidates for treating neurological conditions such as Alzheimer’s disease and insomnia .

Cardiovascular and Metabolic Diseases

The [1,2,4]triazolo[1,5-a]pyrazine derivatives target fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .

Antibacterial Agents

The structural analysis of triazolo[1,5-a]pyrazine derivatives has revealed that certain substitutions on the nucleus can enhance antibacterial activities. This opens up possibilities for developing new antibacterial drugs .

Parasitic Infections

Complexes of triazolo-pyrimidines with metals such as Pt and Ru have shown high activity against parasites. This suggests their use in antiparasitic therapies, which could be extended to include the compound .

Catalyst-Free Synthesis Methods

The eco-friendly synthesis of triazolo[1,5-a]pyridines under microwave conditions without the need for catalysts or additives has been established. This method could potentially be applied to synthesize derivatives of 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine .

properties

IUPAC Name

5-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-8-3-1-2-7(4-8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJJCWTUCKXECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.